
3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- is a complex organic compound with a unique structure It is characterized by the presence of a hexenol backbone with a methyl group and a trimethylcyclohexenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where the hexenol backbone is constructed through a series of addition and substitution reactions. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of organometallic catalysts. These methods allow for the efficient production of the compound in larger quantities, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound is used in the production of fragrances, flavors, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Hexen-1-ol, 6-(2,6,6-trimethyl-1-cyclohexenyl)-4-methyl-, (E)-
- 3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (E)-
Uniqueness
Compared to similar compounds, 3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The (Z)-configuration may result in different interactions with molecular targets compared to the (E)-configuration, leading to distinct properties and applications.
Properties
CAS No. |
110202-08-9 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-en-1-ol |
InChI |
InChI=1S/C16H28O/c1-13(7-6-12-17)9-10-15-14(2)8-5-11-16(15,3)4/h7,17H,5-6,8-12H2,1-4H3 |
InChI Key |
KPAPKRAHTYQTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


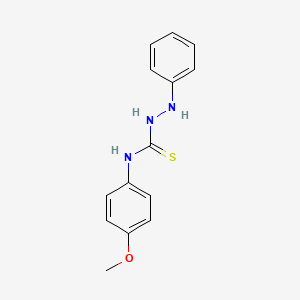
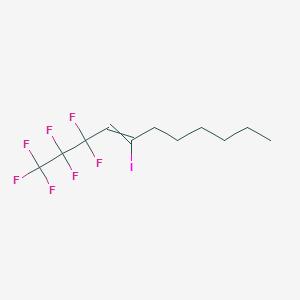
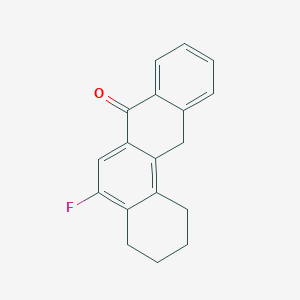
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
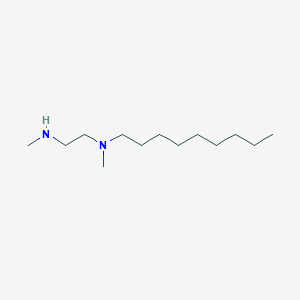

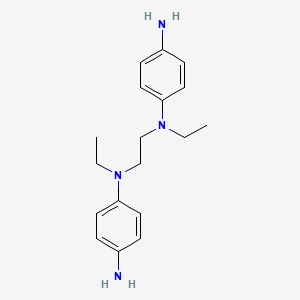
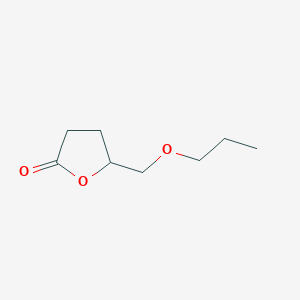
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
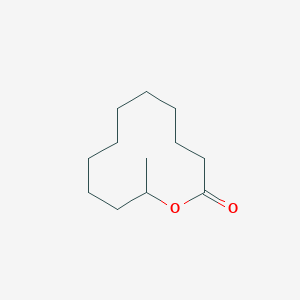
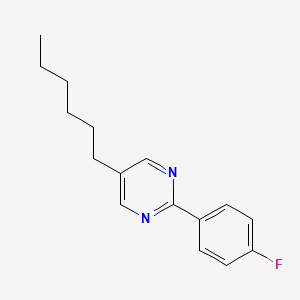
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
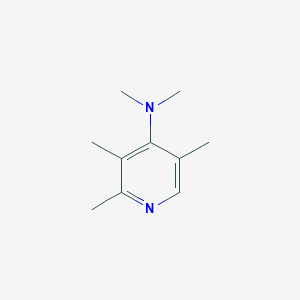
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)
